molecular formula C17H10Cl3NO2 B3715300 5-(3-chlorophenyl)-N-(2,4-dichlorophenyl)furan-2-carboxamide

5-(3-chlorophenyl)-N-(2,4-dichlorophenyl)furan-2-carboxamide

Cat. No.: B3715300
M. Wt: 366.6 g/mol
InChI Key: PIWSZKXMOAMKMY-UHFFFAOYSA-N
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Description

5-(3-chlorophenyl)-N-(2,4-dichlorophenyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-chlorophenyl)-N-(2,4-dichlorophenyl)furan-2-carboxamide typically involves the following steps:

    Formation of the furan ring: This can be achieved through various methods such as the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with a source of ammonia or amine.

    Introduction of the chlorophenyl groups: This step involves the chlorination of phenyl rings, which can be done using reagents like thionyl chloride or sulfuryl chloride.

    Amidation reaction: The final step involves the formation of the carboxamide group by reacting the furan carboxylic acid with the appropriate amine under dehydrating conditions, often using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, often leading to ring-opening products.

    Reduction: Reduction of the carboxamide group can yield the corresponding amine.

    Substitution: The chlorophenyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Ring-opened aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and stability under various conditions.

Biology

  • Potential applications in the development of new pharmaceuticals.
  • Investigated for its biological activity against certain pathogens or diseases.

Medicine

  • Explored as a potential therapeutic agent for various conditions.
  • Studied for its pharmacokinetics and pharmacodynamics.

Industry

  • Used in the production of specialty chemicals.
  • Potential applications in materials science for the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(3-chlorophenyl)-N-(2,4-dichlorophenyl)furan-2-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-chlorophenyl)-N-phenylfuran-2-carboxamide
  • 5-(2,4-dichlorophenyl)-N-phenylfuran-2-carboxamide
  • 5-(3-chlorophenyl)-N-(2,4-dichlorophenyl)thiophene-2-carboxamide

Uniqueness

  • The presence of both 3-chlorophenyl and 2,4-dichlorophenyl groups may confer unique reactivity and biological activity.
  • The furan ring provides a distinct structural framework compared to other heterocycles like thiophene or pyrrole.

Properties

IUPAC Name

5-(3-chlorophenyl)-N-(2,4-dichlorophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl3NO2/c18-11-3-1-2-10(8-11)15-6-7-16(23-15)17(22)21-14-5-4-12(19)9-13(14)20/h1-9H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIWSZKXMOAMKMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C(=O)NC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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